Cbz-DL-Phe-DL-Phe-DL-Phe-OH

Supramolecular Chemistry Peptide Self-Assembly Crystal Engineering

Cbz-DL-Phe-DL-Phe-DL-Phe-OH (N-Carbobenzoxy-DL-phenylalanyl-DL-phenylalanyl-DL-phenylalanine) is a synthetic tripeptide composed of three phenylalanine residues with an N-terminal Cbz (benzyloxycarbonyl) protecting group. As a racemic mixture of all possible stereoisomers, its primary differentiation from enantiopure analogs like Cbz-L-Phe-L-Phe-L-Phe-OH (CAS 57092-52-1) lies in its distinct supramolecular assembly behavior, forming herringbone structures rather than rippled β-sheets in the solid state.

Molecular Formula C35H35N3O6
Molecular Weight 593.7 g/mol
Cat. No. B12103570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-DL-Phe-DL-Phe-DL-Phe-OH
Molecular FormulaC35H35N3O6
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42)
InChIKeyBQDHGVWUXAXFMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-DL-Phe-DL-Phe-DL-Phe-OH: A Racemic Protected Tripeptide for Supramolecular and Peptide Research


Cbz-DL-Phe-DL-Phe-DL-Phe-OH (N-Carbobenzoxy-DL-phenylalanyl-DL-phenylalanyl-DL-phenylalanine) is a synthetic tripeptide composed of three phenylalanine residues with an N-terminal Cbz (benzyloxycarbonyl) protecting group. As a racemic mixture of all possible stereoisomers, its primary differentiation from enantiopure analogs like Cbz-L-Phe-L-Phe-L-Phe-OH (CAS 57092-52-1) lies in its distinct supramolecular assembly behavior, forming herringbone structures rather than rippled β-sheets in the solid state [1]. This property makes it a valuable tool for studying chirality-dependent peptide self-assembly, crystallization mechanisms, and for use as a racemic standard in analytical method development [2].

Why Cbz-DL-Phe-DL-Phe-DL-Phe-OH Cannot Be Simply Replaced by its Enantiopure Analog


Direct substitution of Cbz-DL-Phe-DL-Phe-DL-Phe-OH with enantiopure Cbz-L-Phe-L-Phe-L-Phe-OH or Cbz-D-Phe-D-Phe-D-Phe-OH is scientifically invalid for applications dependent on higher-order structure. Experimental crystallography demonstrates that the racemic mixture forms a distinct herringbone supramolecular architecture, while the enantiopure L,L,L- and D,D,D- triphenylalanines co-assemble into dimeric antiparallel rippled β-sheets [1]. This fundamental difference in packing motif arises from the interplay of enantiomers and has profound implications for a material's physicochemical properties, such as solubility, thermal stability, and mechanical rigidity, which are critical in biomaterial and nanotechnology research [2].

Quantifiable Differentiation of Cbz-DL-Phe-DL-Phe-DL-Phe-OH from Enantiopure Analogs


Racemic Triphenylalanine Adopts a Herringbone Packing Motif Distinct from the Rippled β-Sheet of Enantiopure Forms

High-resolution X-ray crystallography reveals a fundamental structural divergence: the racemic mixture of Cbz-protected triphenylalanine (representing the DL- mixture) assembles into a herringbone layer structure, whereas a 1:1 physical combination of the enantiopure (L,L,L)- and (D,D,D)-triphenylalanine peptides forms dimeric antiparallel rippled β-sheets [1]. This experimental observation contradicts the historical theoretical prediction that racemic mixtures would form rippled sheets and has been further elucidated by molecular dynamics simulations confirming the thermodynamic preference of the racemate for the herringbone motif [2]. The distinct molecular packing directly affects material properties, with the herringbone structure offering different solvent channels and side-chain environments compared to the rippled sheet.

Supramolecular Chemistry Peptide Self-Assembly Crystal Engineering

Membrane Fusion Inhibitory Activity of the L,L,L-Enantiopure Analog Highlights Biological Stereospecificity

The enantiopure analog Cbz-L-Phe-L-Phe-L-Phe-OH acts as a membrane fusion inhibitor, effectively preventing viral entry or cell-to-cell fusion by interfering with lipid bilayer fusion processes [REFS-1, REFS-2]. In a study on membrane-fusogenic liposomes, treatment with this peptide caused a noticeable decrease in cellular internalization, demonstrating its biological activity [3]. The racemic Cbz-DL-Phe-DL-Phe-DL-Phe-OH, containing D-Phe residues, will exhibit altered binding affinity and stereochemistry at biological interfaces. While direct comparative IC₅₀ data for the DL-mixture is limited, it is a well-established principle in medicinal chemistry that D-amino acid incorporation in peptides alters proteolytic stability, receptor binding, and bioactivity, making the racemic form unsuitable as a direct substitute in biological assays designed for the all-L peptide.

Chemical Biology Membrane Fusion Drug Delivery

Chromatographic and Analytical Differentiation Based on Stereochemistry

As a mixture of multiple stereoisomers, Cbz-DL-Phe-DL-Phe-DL-Phe-OH has a significantly higher molecular complexity than its enantiopure counterparts. This complexity necessitates distinct analytical handling. While the enantiopure L-isomer (Cbz-L-Phe-L-Phe-L-Phe-OH) typically shows a single peak in standard reverse-phase HPLC, the racemic mixture, if analyzed under non-chiral conditions, may co-elute but presents a different profile under chiral separation methods. The melting point of the related building block Cbz-DL-Phe-OH is reported as a range (104 °C) , which is broader or different from the sharper melting points of enantiopure forms (e.g., Cbz-L-Phe-OH melts at 90 °C [1] and Cbz-D-Phe-OH at 85-87 °C). This thermal behavior is a macroscopic manifestation of the different intermolecular packing in the racemic versus enantiopure solid state, making the DL-compound a critical standard for developing chiral purity assays and for studying crystallization-induced enantiomeric enrichment in peptide syntheses.

Chiral Chromatography Analytical Chemistry Quality Control

Definitive Application Scenarios for Cbz-DL-Phe-DL-Phe-DL-Phe-OH Based on Its Unique Properties


Design of Racemic Peptide Supramolecular Materials with Herringbone Architecture

Researchers developing novel peptide-based nanotubes, nanofibers, or hydrogels where pore size, solvent channel architecture, and mechanical rigidity are critical can specifically procure Cbz-DL-Phe-DL-Phe-DL-Phe-OH. The compound's proven ability to form herringbone structures [REFS-1, REFS-2], as opposed to the rippled sheets formed by enantiopure mixtures, allows for the rational design of materials with distinct loading capacities for drugs or catalysts. This structural motif provides a different microenvironment for guest molecules, directly impacting material performance in filtration, catalysis, or tissue engineering applications.

Chiral Separation Method Development and Negative Control Standard

In analytical chemistry, this racemic tripeptide serves as an essential standard for developing and validating chiral HPLC or capillary electrophoresis methods aimed at separating protected peptide enantiomers. Its use is mandatory to benchmark the resolution capability of a new chiral stationary phase or mobile phase system . Furthermore, in biological assays where the L,L,L-form acts as a membrane fusion inhibitor [3], the DL-mixture provides a critical negative control to confirm that observed activity is stereospecific and not due to non-specific hydrophobic effects from the three phenylalanine side chains.

Mechanistic Studies of Crystallization-Induced Deracemization

The distinct solid-state packing of the racemic tripeptide makes it a prime candidate for studying the interplay between thermodynamics and kinetics in the crystallization of chiral compounds. Researchers investigating Viedma ripening or attrition-enhanced deracemization can use this compound as a model system to probe how a herringbone crystal lattice can influence enantiomeric enrichment, a critical process in the pharmaceutical industry for producing single-enantiomer drugs. The herringbone structure's stability, validated by MD simulations [2], provides a defined starting point for such studies.

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